molecular formula C11H12O3 B12006709 2-Ethyl-3-(3-hydroxy-phenyl)-acrylic acid CAS No. 2227108-07-6

2-Ethyl-3-(3-hydroxy-phenyl)-acrylic acid

Cat. No.: B12006709
CAS No.: 2227108-07-6
M. Wt: 192.21 g/mol
InChI Key: JGVQTQGCFDAAOM-TWGQIWQCSA-N
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Description

    2-Ethyl-3-(3-hydroxy-phenyl)-acrylic acid: is an organic compound with the molecular formula C₁₁H₁₄O₃.

  • It belongs to the class of carboxylic acids and is characterized by a phenyl group attached to the carbon-carbon double bond.
  • The compound’s structure consists of an ethyl group (C₂H₅) attached to a hydroxyphenyl group (C₆H₄OH) via a double bond.
  • Its systematic IUPAC name is ethyl 2-hydroxy-3-phenylpropanoate .
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the reaction of ethyl acetoacetate with phenylboronic acid, followed by acid-catalyzed hydrolysis to yield the desired compound.

      Reaction Conditions: The reaction typically occurs under mild conditions, using suitable solvents and acid catalysts.

      Industrial Production: While not widely produced industrially, this compound can be synthesized on a laboratory scale.

  • Chemical Reactions Analysis

      Reactivity: It undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The primary products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.

      Biology and Medicine:

      Industry: Not widely used industrially, but its derivatives may find applications in specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action is context-dependent, given its diverse reactivity.
    • It can act as a precursor for more complex molecules, participating in various biochemical pathways.
  • Comparison with Similar Compounds

      Uniqueness: The combination of an ethyl group, a hydroxyphenyl moiety, and a double bond makes it distinct.

      Similar Compounds: Other related compounds include cinnamic acid derivatives and hydroxyphenyl-substituted carboxylic acids.

    Properties

    CAS No.

    2227108-07-6

    Molecular Formula

    C11H12O3

    Molecular Weight

    192.21 g/mol

    IUPAC Name

    (2Z)-2-[(3-hydroxyphenyl)methylidene]butanoic acid

    InChI

    InChI=1S/C11H12O3/c1-2-9(11(13)14)6-8-4-3-5-10(12)7-8/h3-7,12H,2H2,1H3,(H,13,14)/b9-6-

    InChI Key

    JGVQTQGCFDAAOM-TWGQIWQCSA-N

    Isomeric SMILES

    CC/C(=C/C1=CC(=CC=C1)O)/C(=O)O

    Canonical SMILES

    CCC(=CC1=CC(=CC=C1)O)C(=O)O

    Origin of Product

    United States

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